AS-605240

描述

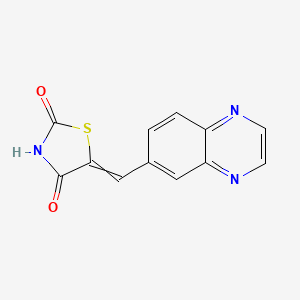

AS-605240 is an organic compound belonging to the class of quinoxalines. These compounds contain a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .

准备方法

The synthesis of AS-605240 typically involves the reaction of quinoxaline derivatives with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

化学反应分析

Table 1: Key Synthetic Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Cyclocondensation | Diamine + α-diketone, acid/base | Quinoxaline core | |

| Knoevenagel Condensation | Thiazolidinedione, piperidine, Δ | AS-605240 (C₁₂H₇N₃O₂S) |

Degradation Pathways

This compound is susceptible to hydrolysis and oxidation under specific conditions:

Hydrolysis

-

Ester and Amide Bond Cleavage :

Oxidation

-

Quinoxaline Ring Oxidation :

Table 2: Stability Under Environmental Conditions

Functional Group Reactivity

The compound’s reactivity is dominated by three functional groups:

Quinoxaline Ring

-

Electrophilic Substitution :

Exocyclic Methylene Bridge

-

Michael Addition :

Thiazolidinedione Ring

-

Tautomerization :

-

Exists in keto-enol equilibrium, influencing hydrogen-bonding interactions in enzyme binding pockets.

-

Table 3: Spectroscopic Signatures

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.95 (s, 1H, CH=), 7.85–7.45 (m, 4H) | Quinoxaline protons |

| IR (KBr) | 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N) | Thiazolidinedione stretching |

| HPLC-UV | Retention time: 6.8 min (C18 column) | Purity >98% |

Biological Reactivity Insights

科学研究应用

Neurodegenerative Diseases

Alzheimer's Disease

AS-605240 has shown significant promise in the context of Alzheimer's disease (AD). A study evaluated its effects on cognitive deficits and antioxidative defense parameters in an intra-cerebroventricular-streptozotocin (ICV-STZ) rat model of sporadic AD. The administration of this compound improved cognitive performance, as evidenced by behavioral tests such as the Morris water maze and passive avoidance tests. It also restored altered antioxidative parameters and amyloid-beta protein expression levels in brain tissues, indicating its potential as a therapeutic agent for AD management .

| Parameter | Control Group | This compound (5 mg/kg) | This compound (15 mg/kg) | This compound (25 mg/kg) |

|---|---|---|---|---|

| Retention Latency (s) | 504 ± 33 | 320 ± 37 | 356 ± 27 | 402 ± 25 |

| Nitrite Level (μM) | Increased | Decreased | Decreased | Decreased |

| Lipid Peroxidation (TBARS) | Increased | Decreased | Decreased | Decreased |

Autoimmune Disorders

Rheumatoid Arthritis

In models of rheumatoid arthritis, this compound has been shown to attenuate joint inflammation. It inhibited the progression of inflammation in both lymphocyte-dependent and independent models, highlighting its potential as a treatment for autoimmune conditions .

Diabetes

This compound has demonstrated efficacy in preventing and reversing autoimmune diabetes in non-obese diabetic (NOD) mice. It suppressed T-cell activation and reduced the production of inflammatory cytokines, indicating its role in modulating immune responses associated with diabetes .

Cancer Research

Neuroblastoma

Research indicates that this compound can regulate neuroblastoma tumors, suggesting its potential as an anti-cancer agent. By inhibiting PI3K signaling pathways, it may disrupt tumor growth and survival mechanisms .

Cardiovascular Applications

Acute Myocardial Infarction

In studies involving acute myocardial infarction, this compound's inhibition of PI3Kγ was associated with beneficial effects on heart function and recovery post-infarction. This suggests that targeting PI3K pathways may provide therapeutic benefits in cardiovascular diseases .

作用机制

The mechanism of action of AS-605240 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and amine oxidase [flavin-containing] B . These interactions can lead to various biological effects, including the inhibition of cell growth and survival pathways.

相似化合物的比较

AS-605240 can be compared with other similar compounds, such as:

Thiazolidinediones: These compounds share the thiazolidine-2,4-dione moiety but differ in their substituents on the quinoxaline ring.

Quinoxaline derivatives: These compounds contain the quinoxaline moiety but may have different functional groups attached to the ring.

The uniqueness of this compound lies in its specific combination of the quinoxaline and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties .

属性

分子式 |

C12H7N3O2S |

|---|---|

分子量 |

257.27 g/mol |

IUPAC 名称 |

5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17) |

InChI 键 |

SQWZFLMPDUSYGV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 |

Pictograms |

Irritant |

同义词 |

5-quinoxalin-6-ylmethylenethiazolidine-2,4-dione AS 605240 AS-605240 AS605240 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。